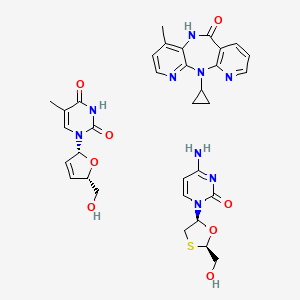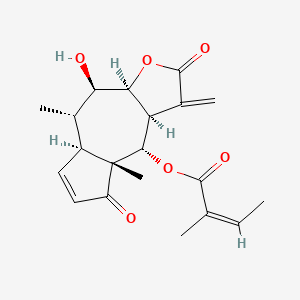![molecular formula C28H21N3O5 B1252565 acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester](/img/structure/B1252565.png)
acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester is an aromatic ketone.
Scientific Research Applications
Synthesis and Biological Activity
- Cyclocondensation in Synthesis : Acylketene S,N-acetals react with maleic anhydride in acetonitrile to yield 3-pyrrolin-2-one-3-acetic acid derivatives, demonstrating the role of acetic acid esters in facilitating key synthetic reactions (Gupta, Ila, & Junjappa, 1988).
- Antioxidant and Antibacterial Properties : Naphthyl acetic acid hydrazide, related to acetic acid esters, is used in synthesizing oxadiazole derivatives, which show significant antioxidant and antibacterial activities (Soumya & Rajitha, 2015).
- Chemical Characterization Techniques : The study of acetic acid esters like 1-(4-methylphenylazo)naphthalen-2-ol aids in understanding the azo-hydrazone equilibrium in these compounds, utilizing techniques like X-ray diffraction and NMR spectroscopy (Cross, Flower, & Pritchard, 1999).
Chemical Synthesis and Structural Analysis
- Novel Synthesis Pathways : The synthesis of 6-aryl-2-(2-phenyl-1,8-naphthyridine-3-carbonyl) pyridazin-3(2H)-ones, which involves the utilization of acetic acid, reveals innovative pathways in heterocyclic chemistry, with implications in structural and pharmacological studies (Mogilaiah & Kankaiah, 2003).
- Crystallographic Studies : Investigations into the crystal packing of compounds like acetic acid esters attached to a naphthalene ring provide valuable insights into intermolecular interactions and molecular structures (Mondal, Karmakar, Singh, & Baruah, 2008).
- Enantioselective Microbial Reduction : The study of microbial reduction of acetic acid and its esters, such as in the synthesis of retinoic acid receptor agonists, highlights the utility of these compounds in enantioselective synthesis (Patel, Chu, Chidambaram, Zhu, & Kant, 2002).
Applications in Drug Development
- Lead Compound Optimization : In drug development, modifications of acetic acid phenyl esters are used to address pharmacokinetic issues, exemplifying the compound's role in the optimization of lead compounds for better biological availability (Hammond et al., 2009).
properties
Product Name |
acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester |
|---|---|
Molecular Formula |
C28H21N3O5 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-[(1S,2R,6S,7R)-4-naphthalen-2-yl-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C28H21N3O5/c1-16(32)36-21-12-9-18(10-13-21)26(33)25-24-23(22-7-4-14-29-31(22)25)27(34)30(28(24)35)20-11-8-17-5-2-3-6-19(17)15-20/h2-15,22-25H,1H3/t22-,23-,24-,25+/m0/s1 |
InChI Key |
DZIALMJGWGUREU-OJJQZRKESA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2N=CC=C4)C(=O)N(C3=O)C5=CC6=CC=CC=C6C=C5 |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![diethyl-[2-[[(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B1252488.png)







![1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)
![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)

